(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is a compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the amino group.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but has an aldehyde functional group instead of an amino group.
3,4,5-Trimethoxycinnamic acid: Similar structure but with a different functional group arrangement.
Uniqueness
(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is unique due to the presence of both the amino group and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
58716-92-0 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
QDHRTWRXHAMCQR-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N |
Origin of Product |
United States |
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